Rp-8-Bromo-cyclic guanosine monophosphate (sodium salt) is a synthetic analog of cyclic guanosine monophosphate, known for its role as an inhibitor of cyclic guanosine monophosphate-dependent protein kinases. This compound is particularly noted for its resistance to degradation by phosphodiesterases, which are enzymes that typically break down cyclic nucleotides. As a result, Rp-8-Bromo-cyclic guanosine monophosphate exhibits enhanced stability and bioavailability compared to other cyclic nucleotide analogs. The compound is primarily utilized in biochemical research to study signaling pathways involving cyclic guanosine monophosphate.
Source: The compound is synthesized through various chemical methods and is commercially available from multiple suppliers, including BIOLOG Life Science Institute and BenchChem .
Classification: Rp-8-Bromo-cyclic guanosine monophosphate falls under the category of cyclic nucleotide analogs, specifically as a competitive inhibitor of protein kinase G. It is classified as a sodium salt due to the presence of sodium ions in its molecular structure .
The synthesis of Rp-8-Bromo-cyclic guanosine monophosphate involves several key steps that modify the structure of the parent compound, cyclic guanosine monophosphate. The general synthetic route includes:
The synthesis requires precise control over reaction conditions, such as temperature and pH, to ensure successful modifications without degrading the sensitive cyclic nucleotide structure. High-purity reagents are essential, and purification techniques like high-performance liquid chromatography are often employed to isolate the final product .
Rp-8-Bromo-cyclic guanosine monophosphate primarily undergoes substitution reactions due to its functional groups. Key reactions include:
Reagents used in reactions involving this compound include thiols, amines, and phosphines. These reactions are typically conducted under controlled conditions to prevent degradation and ensure high yields of desired products .
The products formed from reactions with Rp-8-Bromo-cyclic guanosine monophosphate depend on the specific reagents used:
Rp-8-Bromo-cyclic guanosine monophosphate acts as a competitive inhibitor of cyclic guanosine monophosphate-dependent protein kinases. It binds to the active site of these kinases without activating them, thereby blocking the phosphorylation of downstream targets involved in various signaling pathways. This mechanism allows researchers to study the effects of cyclic guanosine monophosphate signaling in cellular processes .
The compound's stability against hydrolysis makes it particularly useful in biological assays where prolonged activity is necessary. Its lipophilicity enhances membrane permeability, facilitating cellular uptake for experimental applications .
Rp-8-Bromo-cyclic guanosine monophosphate has significant applications in scientific research:
Rp-8-Br-cGMPS sodium salt functions as a stereospecific antagonist of cGMP-dependent protein kinase (PKG), competitively occupying the cyclic nucleotide-binding sites of both PKG Iα and PKG II isoforms without inducing activation. This Rp diastereomer exhibits a subnanomolar affinity for PKG Iα, with a reported inhibition constant (Ki) of 30 nM, effectively blocking downstream phosphorylation events [1] [5] [9]. The molecular basis for this inhibition lies in its phosphorothioate linkage in the Rp configuration, which sterically hinders the conformational change required for kinase activation [5] [10]. Unlike activators, Rp-8-Br-cGMPS stabilizes PKG in its inactive state, making it indispensable for dissecting cGMP/PKG-dependent pathways in vascular smooth muscle relaxation, platelet aggregation, and cardiac function [4] [9].
Table 1: Inhibition Parameters of Rp-8-Br-cGMPS for PKG Isoforms
PKG Isoform | Ki (nM) | Mechanism | Biological Context |
---|---|---|---|
PKG Iα | 30 | Competitive binding | Vasodilation, platelet inhibition |
PKG Iβ | Comparable to Iα | Stereospecific antagonism | Retinal signaling |
PKG II | Not fully characterized | Binding without activation | Intestinal fluid secretion |
Paradoxically, while inhibiting PKG, Rp-8-Br-cGMPS acts as a partial agonist for retinal cyclic nucleotide-gated (CNG) channels, demonstrating functional duality in cGMP signaling systems. This activity is mediated through direct binding to the channel's cyclic nucleotide-binding domain (CNBD), with an IC~50~ of 25 μM [4] [10]. The etheno bridge modification in its structure (characteristic of PET-cGMPS derivatives) enhances membrane permeability and stabilizes the compound-channel interaction [4] [10]. In retinal photoreceptors, this agonism hyperpolarizes membranes by increasing cation influx, counterintuitively contributing to phototransduction termination. This dual PKG antagonism/CNG agonism enables precise separation of cGMP effector pathways in neuronal and sensory systems [4] [10].
Table 2: Contrasting Effects on PKG vs. CNG Targets
Target System | Effect of Rp-8-Br-cGMPS | Concentration Range | Functional Outcome |
---|---|---|---|
PKG I/II | Antagonism | 0.03–10 μM | Inhibition of vasorelaxation |
Retinal CNG Channels | Agonism | 10–100 μM | Membrane hyperpolarization |
The bromination at C8 and β-phenyl-1,N²-etheno modification confer exceptional resistance to hydrolysis by phosphodiesterases (PDEs), extending Rp-8-Br-cGMPS's functional half-life in intracellular environments [1] [3] [4]. Unlike native cGMP (degraded within seconds), this analog maintains >80% integrity after 60 minutes in cellular lysates [4]. The thiophosphate group further impedes enzymatic cleavage by creating steric and electronic mismatches at PDE catalytic sites [3] [10]. This stability is critical for sustained inhibition in long-term experiments, such as studies of NO/cGMP-mediated synaptic plasticity or circadian rhythms, where transient cGMP fluctuations would confound results [3] [4].
Beyond kinase and channel modulation, Rp-8-Br-cGMPS directly activates sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) through PKG-independent mechanisms. This allosteric interaction stimulates Ca²⁺ sequestration into intracellular stores, reducing cytosolic Ca²⁺ concentrations ([Ca²⁺]~i~) by ~40% in vascular smooth muscle cells [3] [6] [9]. Structural analyses suggest that the brominated purine ring binds a regulatory domain distinct from the catalytic site, increasing the pump's Ca²⁺ affinity (K~m~ reduced from 0.45 μM to 0.28 μM) and V~max~ [6] [9]. This pathway underpins its vasorelaxant effects independent of PKG, particularly in contexts where nitric oxide elevates cGMP:
Table 3: Stability and Functional Properties of Rp-8-Br-cGMPS
Property | Specification | Experimental Basis |
---|---|---|
PDE Resistance | >80% intact after 1h in cell lysate | HPLC quantification [4] |
Solubility | 20 mM in water; 40 mM in DMSO | Manufacturer data [1] |
Ca²⁺ Reduction Efficacy | 40–65% decrease in [Ca²⁺]~i~ | Fluorimetry in SMCs [6] [9] |
Lipophilicity (LogP) | 2.83 (enhanced vs. non-brominated analogs) | Chromatographic analysis [4] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7